2-(4-Aminobutoxy)-6-nitrobenzonitrile
Description
2-(4-Aminobutoxy)-6-nitrobenzonitrile is a nitrobenzonitrile derivative featuring a benzonitrile core substituted with a nitro group at position 6 and a 4-aminobutoxy chain at position 2. This compound is of interest in medicinal chemistry, particularly in the development of anti-allergic agents, due to its structural similarity to pharmacologically active nitrobenzonitrile derivatives .
Properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-(4-aminobutoxy)-6-nitrobenzonitrile |
InChI |
InChI=1S/C11H13N3O3/c12-6-1-2-7-17-11-5-3-4-10(14(15)16)9(11)8-13/h3-5H,1-2,6-7,12H2 |
InChI Key |
CZOKZDKMZUFJLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCCCCN)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogues differ in substituent type, chain length, and amine functionalization. Representative compounds include:
Key Observations :
- Chain Length: Longer chains (e.g., 4-aminobutoxy) may increase lipophilicity compared to shorter chains (e.g., hydroxyethoxy), affecting membrane permeability .
- Functional Groups : Hydroxyl groups (e.g., 2-hydroxyethoxy) introduce polarity, while cyclic amines (e.g., morpholinyl) may stabilize conformational rigidity .
Key Observations :
- Melting Points : Compounds with hydroxyl or rigid cyclic amines (e.g., morpholinyl) exhibit higher melting points due to stronger intermolecular forces .
- Synthetic Yields : Alkoxy derivatives with simple substituents (e.g., hydroxyethoxy) show moderate yields (~39%), while tertiary amine derivatives (e.g., piperazinyl) achieve higher yields (~72–95%) .
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